2-Chloro-6-(piperidin-4-yloxy)pyridine chemical properties
2-Chloro-6-(piperidin-4-yloxy)pyridine chemical properties
An In-depth Technical Guide to 2-Chloro-6-(piperidin-4-yloxy)pyridine: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
2-Chloro-6-(piperidin-4-yloxy)pyridine is a pivotal heterocyclic building block in medicinal chemistry, merging the synthetically versatile 2-chloropyridine scaffold with a piperidin-4-yloxy moiety. This unique combination offers multiple reaction vectors for molecular elaboration, making it a valuable intermediate in the synthesis of complex molecules for drug discovery programs. The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, activates the C2 position for a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Strategic Importance
The pyridine ring is a cornerstone in pharmaceutical design, present in a significant percentage of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing solubility and target engagement, while the aromatic system provides a rigid scaffold for orienting functional groups.[2] When substituted with a chlorine atom at the 2-position, the ring becomes primed for a host of powerful synthetic transformations.
The subject of this guide, 2-Chloro-6-(piperidin-4-yloxy)pyridine, further incorporates a piperidine ring through an ether linkage. The piperidine motif is another privileged structure in drug design, known to improve pharmacokinetic properties and provide vectors for engaging with biological targets.[3] The combination of these two pharmacophores into a single, readily functionalizable intermediate makes this compound a highly strategic asset for building molecular libraries aimed at identifying novel therapeutic agents.
Physicochemical Properties
The fundamental properties of 2-Chloro-6-(piperidin-4-yloxy)pyridine are critical for its handling, reaction setup, and purification. While experimental data for some properties are not widely published, reliable predicted values provide a strong basis for laboratory use.
| Property | Value | Source |
| CAS Number | 99202-32-1 | [4] |
| Molecular Formula | C₁₀H₁₃ClN₂O | [5] |
| Molecular Weight | 212.68 g/mol | [5] |
| Boiling Point | 316.7 ± 42.0 °C (Predicted) | [5][6] |
| Density | 1.200 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 9.55 ± 0.10 (Predicted) | [6] |
Spectroscopic Profile: Signature for Verification
Confirming the identity and purity of 2-Chloro-6-(piperidin-4-yloxy)pyridine is paramount. The following are the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy:
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Pyridine Protons: The pyridine ring is expected to show three distinct signals. The proton at the C4 position (para to the nitrogen) will appear as a triplet, typically in the δ 7.5-7.8 ppm region. The protons at the C3 and C5 positions will appear as doublets in the δ 6.7-7.0 ppm range.
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Piperidine Protons: The methine proton at the C4 position of the piperidine ring (adjacent to the ether oxygen) will be a multiplet, significantly downfield (δ ~5.2-5.5 ppm) due to the deshielding effect of the oxygen. The four protons on the carbons adjacent to the nitrogen (C2' and C6') will likely appear as two distinct multiplets in the δ 3.0-3.4 ppm and δ 2.7-3.1 ppm regions. The remaining four protons (C3' and C5') will be observed as multiplets further upfield (δ ~1.8-2.2 ppm and δ ~1.5-1.9 ppm).
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Amine Proton: The N-H proton of the piperidine will likely be a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR Spectroscopy:
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Pyridine Carbons: The carbon bearing the chlorine (C2) and the carbon bearing the ether linkage (C6) will be the most downfield of the pyridine signals (~162-165 ppm). The C4 carbon will be next (~140-142 ppm), followed by the C3 and C5 carbons (~110-115 ppm).
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Piperidine Carbons: The C4 carbon attached to the oxygen will be the most downfield piperidine signal (~70-75 ppm). The carbons adjacent to the nitrogen (C2' and C6') will appear around δ 42-45 ppm, and the C3' and C5' carbons will be the most upfield at approximately δ 30-33 ppm.
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Mass Spectrometry (MS):
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In Electrospray Ionization (ESI) mass spectrometry, the compound will readily protonate to show a strong [M+H]⁺ ion at m/z 213.68. The characteristic isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) will be observed for the molecular ion peak, serving as a definitive confirmation of its composition.
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Synthesis: A Reliable and Scalable Route
The most direct and industrially viable synthesis of 2-Chloro-6-(piperidin-4-yloxy)pyridine involves the nucleophilic aromatic substitution (SNAr) of 2,6-dichloropyridine with a protected or unprotected 4-hydroxypiperidine. The key to this synthesis is achieving mono-substitution.
Caption: A typical workflow for the synthesis of the title compound.
Field-Proven Experimental Protocol
This protocol is based on established methodologies for similar nucleophilic substitutions on chloropyridines.[7]
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Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 4-hydroxypiperidine (1.0 eq) and anhydrous dimethylformamide (DMF, 5-10 mL per mmol of 4-hydroxypiperidine).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality Note: The use of a strong base like NaH is crucial to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming a potent nucleophile (alkoxide) required to attack the electron-deficient pyridine ring. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen gas evolution ceases.
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Nucleophilic Substitution: Dissolve 2,6-dichloropyridine (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality Note: A slight excess of the dichloropyridine is used to ensure complete consumption of the valuable piperidine starting material and to favor mono-substitution.
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Reaction Monitoring: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure title compound. Self-Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to the expected profiles.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Chloro-6-(piperidin-4-yloxy)pyridine lies in the reactivity of its 2-chloro substituent. This position is an excellent handle for introducing further molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 2-position is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.[8][9] This reaction is a workhorse in pharmaceutical synthesis, enabling the connection of the pyridine core to a vast array of aryl or heteroaryl boronic acids and esters.[10][11]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
Example Protocol: Suzuki-Miyaura Coupling
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Setup: In an oven-dried vial, combine 2-Chloro-6-(piperidin-4-yloxy)pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 3.0 eq).
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Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Seal the vial and degas the mixture by bubbling argon through it for 15 minutes. Causality Note: Oxygen must be removed as it can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.
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Reaction: Heat the mixture to 80-100 °C with vigorous stirring until the starting material is consumed as monitored by LC-MS.
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Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography to obtain the desired coupled product.
Applications in Drug Discovery
2-Chloro-6-(piperidin-4-yloxy)pyridine is not an end-product but a versatile intermediate. Its primary application is in the construction of libraries of related molecules for screening against biological targets. The dual functionality allows for a "two-pronged" approach to diversification:
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Pyridine Core Functionalization: The 2-chloro position can be replaced with a multitude of aryl, heteroaryl, alkyl, or amine groups via cross-coupling or substitution reactions.
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Piperidine Core Functionalization: The secondary amine of the piperidine ring is a handle for acylation, alkylation, or sulfonylation, allowing for fine-tuning of properties like solubility, lipophilicity, and target interactions.
This scaffold is particularly relevant for targets where a central heterocyclic core linked to a flexible, basic nitrogen-containing group is desired, such as kinases, GPCRs, and ion channels.
Safety, Handling, and Storage
As a chlorinated heterocyclic compound, 2-Chloro-6-(piperidin-4-yloxy)pyridine requires careful handling. While a specific safety data sheet (SDS) is not universally available, data from related chloropyridines provides a strong guideline for safe practices.[12][13]
| Hazard Category | Precautionary Measures |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14] |
| Irritation | Causes skin and serious eye irritation.[12][14] |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[14] |
| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[12] |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations.[12] |
Conclusion
2-Chloro-6-(piperidin-4-yloxy)pyridine stands out as a high-value intermediate for synthetic and medicinal chemists. Its well-defined points of reactivity at both the pyridine and piperidine moieties allow for controlled, stepwise diversification. The predictable reactivity of the 2-chloro position in robust and scalable reactions like the Suzuki-Miyaura coupling makes it an ideal building block for generating novel chemical entities in the pursuit of next-generation therapeutics. Understanding its properties and synthetic utility empowers researchers to leverage this scaffold to its full potential in accelerating drug discovery programs.
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